Histone H4 (2-21)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Histone H4 (2-21) est un fragment peptidique dérivé de la région N-terminale de la protéine histone H4. L'histone H4 est l'une des protéines histones de base qui jouent un rôle crucial dans la structure de la chromatine dans les cellules eucaryotes. La queue N-terminale de l'histone H4 est hautement conservée et est impliquée dans diverses modifications post-traductionnelles qui régulent l'expression génique, la réparation de l'ADN et la structure de la chromatine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'histone H4 (2-21) peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance. La synthèse implique généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Méthodes de production industrielle : La production industrielle de peptides histones, y compris l'histone H4 (2-21), implique souvent la technologie de l'ADN recombinant. Cette méthode comprend :

Clonage des gènes : Le gène codant le peptide souhaité est cloné dans un vecteur d'expression.

Expression : Le vecteur est introduit dans un organisme hôte (par exemple, E. coli), qui exprime le peptide.

Purification : Le peptide est purifié à l'aide de techniques telles que la chromatographie d'affinité et la chromatographie échangeuse d'ions

Analyse Des Réactions Chimiques

Types de réactions : L'histone H4 (2-21) subit diverses modifications post-traductionnelles, notamment :

Acétylation : Ajout de groupes acétyle aux résidus lysine.

Méthylation : Ajout de groupes méthyle aux résidus arginine et lysine.

Phosphorylation : Ajout de groupes phosphate aux résidus sérine et thréonine

Réactifs et conditions courants :

Acétylation : Acétyl-CoA et histone acétyltransférases (HAT).

Méthylation : S-adénosylméthionine (SAM) et protéines arginine méthyltransférases (PRMT).

Phosphorylation : ATP et protéines kinases

Produits principaux :

Histone H4 (2-21) acétylée : Augmente l'expression génique en relâchant la structure de la chromatine.

Histone H4 (2-21) méthylée : Peut activer ou réprimer l'expression génique selon le site de méthylation.

Histone H4 (2-21) phosphorylée : Impliquée dans la réponse aux dommages de l'ADN et sa réparation

4. Applications de la recherche scientifique

L'histone H4 (2-21) a de nombreuses applications dans la recherche scientifique :

Études de la chromatine : Utilisée pour étudier la structure et la fonction de la chromatine.

Épigénétique : Examine le rôle des modifications post-traductionnelles dans la régulation génique.

Recherche sur le cancer : Explore le rôle des modifications des histones dans le développement et la progression du cancer.

Développement de médicaments : Sert de cible pour le développement de médicaments qui modulent les modifications des histones .

5. Mécanisme d'action

L'histone H4 (2-21) exerce ses effets par le biais de modifications post-traductionnelles qui modifient la structure de la chromatine et l'expression génique. Les modifications comprennent l'acétylation, la méthylation et la phosphorylation, qui peuvent activer ou réprimer la transcription génique. Ces modifications sont médiées par des enzymes telles que les histone acétyltransférases, les protéines arginine méthyltransférases et les protéines kinases .

Applications De Recherche Scientifique

Histone H4 (2-21) has numerous applications in scientific research:

Chromatin Studies: Used to study the structure and function of chromatin.

Epigenetics: Investigates the role of post-translational modifications in gene regulation.

Cancer Research: Explores the role of histone modifications in cancer development and progression.

Drug Development: Serves as a target for developing drugs that modulate histone modifications .

Mécanisme D'action

Histone H4 (2-21) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. The modifications include acetylation, methylation, and phosphorylation, which can either activate or repress gene transcription. These modifications are mediated by enzymes such as histone acetyltransferases, protein arginine methyltransferases, and protein kinases .

Comparaison Avec Des Composés Similaires

L'histone H4 (2-21) peut être comparée à d'autres peptides histones tels que :

Histone H3 (1-20) : Un autre peptide N-terminal impliqué dans des modifications similaires.

Histone H2A (1-20) : Impliqué dans la structure de la chromatine mais présente des sites de modification différents.

Histone H2B (1-20) : Joue un rôle dans la compaction de la chromatine et la régulation génique

Unicité : L'histone H4 (2-21) est unique en raison de sa séquence spécifique et du rôle crucial qu'elle joue dans la régulation de la structure de la chromatine et de l'expression génique par le biais de diverses modifications post-traductionnelles .

Propriétés

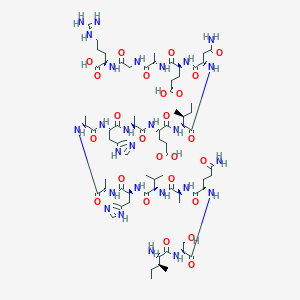

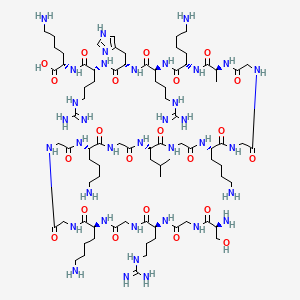

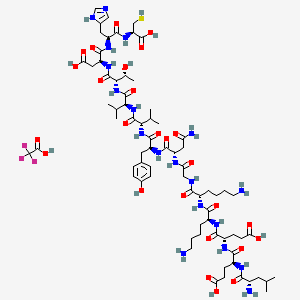

Formule moléculaire |

C82H150N36O22 |

|---|---|

Poids moléculaire |

1992.3 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C82H150N36O22/c1-46(2)33-58(113-67(127)43-105-72(132)52(19-6-11-27-85)109-63(123)39-100-61(121)37-103-70(130)50(17-4-9-25-83)110-65(125)41-104-73(133)53(22-14-30-96-80(89)90)112-64(124)40-101-69(129)49(88)44-119)74(134)106-42-66(126)111-51(18-5-10-26-84)71(131)102-36-60(120)99-38-62(122)108-47(3)68(128)114-54(20-7-12-28-86)75(135)115-56(24-16-32-98-82(93)94)77(137)118-59(34-48-35-95-45-107-48)78(138)116-55(23-15-31-97-81(91)92)76(136)117-57(79(139)140)21-8-13-29-87/h35,45-47,49-59,119H,4-34,36-44,83-88H2,1-3H3,(H,95,107)(H,99,120)(H,100,121)(H,101,129)(H,102,131)(H,103,130)(H,104,133)(H,105,132)(H,106,134)(H,108,122)(H,109,123)(H,110,125)(H,111,126)(H,112,124)(H,113,127)(H,114,128)(H,115,135)(H,116,138)(H,117,136)(H,118,137)(H,139,140)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t47-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-/m0/s1 |

Clé InChI |

RLPPOYIZNQZTDS-PWZLSCLCSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)